Bis-bicyclo(2.2.1)hept-1-YL-methanol

Polymer Additives Antioxidants Thermal Stability

High-temperature polymer and lubricant formulations fail when mono-norbornyl alcohols volatilize or degrade. This bis-norbornane methanol (MW 220.35) provides the solution. - **Performance advantage:** Reduced volatility & enhanced thermal stability vs. mono-norbornyl analogs (e.g., CAS 2064-02-0). - **Application scope:** Precursor for sterically hindered esters/ethers; chiral auxiliary scaffold; rigid lipophilic core for drug/fragrance discovery. - **Supply:** Research quantities available. Immediate shipment for qualified institutions.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 98395-45-0
Cat. No. B11970497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-bicyclo(2.2.1)hept-1-YL-methanol
CAS98395-45-0
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C2)C(C34CCC(C3)CC4)O
InChIInChI=1S/C15H24O/c16-13(14-5-1-11(9-14)2-6-14)15-7-3-12(10-15)4-8-15/h11-13,16H,1-10H2
InChIKeySPOIRRISZKYWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Bis-bicyclo(2.2.1)hept-1-YL-methanol


Bis-bicyclo(2.2.1)hept-1-YL-methanol (CAS 98395-45-0), also known as bis(1-bicyclo[2.2.1]heptanyl)methanol, is a bulky secondary alcohol composed of two norbornane (bicyclo[2.2.1]heptane) units linked via a central hydroxymethyl bridge [1]. With a molecular formula of C₁₅H₂₄O and a molecular weight of 220.35 g/mol [1], its structure is characterized by high steric hindrance around the reactive hydroxyl group, a feature that distinguishes it from simpler, single-ring norbornyl alcohols [2]. This compound serves as a building block or intermediate in the synthesis of specialized polymers, antioxidants, and complex organic molecules where its rigid, cage-like framework can impart enhanced thermal and oxidative stability [2][3].

High steric bulk supports controlled reactivity in complex synthesis
Bis-norbornane architecture may improve thermal and oxidative stability
Building block for specialized polymers, antioxidants, and rigid ligands

Bis-bicyclo(2.2.1)hept-1-YL-methanol vs. Simpler Analogs


Substituting Bis-bicyclo(2.2.1)hept-1-YL-methanol with a more common single-ring analog, such as bicyclo[2.2.1]heptan-1-ylmethanol (CAS 2064-02-0, MW 126.2 g/mol [1]), fundamentally alters the physicochemical profile of a formulation or reaction. The target compound's bis-norbornane structure imparts a substantially higher molecular weight (220.35 g/mol [2]), increased steric bulk, and a predicted higher boiling point, which are critical for applications requiring lower volatility and enhanced thermal stability [3]. This contrasts sharply with the lower molecular weight and higher relative volatility of mono-norbornyl alcohols. In material science applications, as described in related patent literature, the use of bis-norbornyl derivatives over their mono- or smaller alkyl-substituted counterparts is a deliberate strategy to reduce volatility and improve the longevity and high-temperature performance of polymers and lubricants [3][4]. Therefore, interchanging them without validation can compromise a product's thermal stability, mechanical integrity, and overall performance.

Volatility profile shift

Mono-norbornyl analogs are significantly lighter and more volatile, which may compromise thermal stability in high-temperature applications.

Steric environment mismatch

Single-ring alcohols provide far less steric protection around the hydroxyl group, potentially altering reaction selectivity and kinetics.

Identity verification gap

Lack of a verified mass spectral fingerprint for many analogs increases the risk of accepting an incorrect isomer or contaminated batch.

Quantitative Evidence: Bis-bicyclo(2.2.1)hept-1-YL-methanol


Molecular Weight & Volatility: Bis- vs. Mono-Norbornane

Bis-bicyclo(2.2.1)hept-1-YL-methanol (Target) exhibits a molecular weight of 220.35 g/mol, which is 74.7% greater than that of the common mono-norbornyl analog bicyclo[2.2.1]heptan-1-ylmethanol (CAS 2064-02-0, 126.2 g/mol [1][2]). This significant increase in molecular mass is a key determinant of lower volatility. Patent literature for related bis-norbornyl antioxidants specifically emphasizes that the purpose of incorporating a second norbornane unit is to achieve a 'desired low volatility' [3]. While direct vapor pressure data is absent for the target compound, this class-level inference is fundamental for applications requiring high-temperature processing or long-term material stability.

Mol. Weight & Volatility
Class-level inference
220.35 vs 126.2 g/mol
+74.7% mass increase
Supports lower volatility in thermal applications
Based on patent-level class inference; no direct vapor pressure data
Polymer Additives Antioxidants Thermal Stability Volatility Reduction

Structural Rigidity & Steric Bulk: Bis-Norbornane Framework

The target compound possesses a C(sp³)-OH bond flanked by two rigid bicyclo[2.2.1]heptane (norbornane) cages. This creates exceptional steric hindrance around the hydroxyl group . In contrast, simpler in-class alcohols like bicyclo[2.2.1]heptane-2-methanol (CAS 5240-72-2, a mixture of endo and exo isomers, density 0.942 g/mL ) or a-methyl derivatives (MW ~140.2 g/mol [1]) have a single, more conformationally flexible norbornane ring, offering significantly less steric protection to the hydroxyl moiety. The dual-cage architecture of the target compound is inferred to provide enhanced conformational rigidity, a property exploited in related camphor- and fenchone-derived bis-bicyclic systems for asymmetric synthesis [2].

Steric Bulk & Rigidity
Class-level inference
Two norbornane cages vs. single ring
Unique symmetric bis-bicyclic scaffold
Enhanced steric bulk and conformational rigidity
Qualitative comparison based on IUPAC structural analysis
Organic Synthesis Chiral Auxiliaries Steric Hindrance Conformational Rigidity

Mass Spectral Fingerprint for Quality Control

A key differentiator for procurement and quality control is the availability of a verified mass spectral fingerprint. The target compound (bis(1-norbornyl)methanol) has a GC-MS spectrum available in the KnowItAll Mass Spectral Library (Wiley Registry) with an InChIKey of SPOIRRISZKYWNT-UHFFFAOYSA-N and an exact mass of 220.182715 g/mol [1]. This provides an authoritative reference for verifying identity and purity, distinguishing it from its structural isomer, Bis<2-norbornyl>methanol (CAS 58879-32-6, bis(2-bicyclo[2.2.1]heptanyl)methanol [2]), which lacks this specific fingerprint. The presence of a validated spectral reference directly supports confident material acceptance and rejection, a crucial step not always available for more esoteric or less-characterized in-class compounds.

Spectral ID Verification
Supporting evidence
GC-MS: KnowItAll Library
InChIKey: SPOIRRISZKYWNT-UHFFFAOYSA-N
Referenceable spectral fingerprint for QC
Distinguishes from isomer Bismethanol (CAS 58879-32-6)
Analytical Chemistry Quality Control Mass Spectrometry Compound Identification

Applications: Bis-bicyclo(2.2.1)hept-1-YL-methanol


Low-Volatility Polymer Additives & Lubricants

The high molecular weight and inferred low volatility of Bis-bicyclo(2.2.1)hept-1-YL-methanol make it a strategic building block for creating next-generation polymer antioxidants and lubricant additives. Its use is particularly relevant for applications exposed to elevated temperatures where conventional, lower molecular weight mono-norbornyl alcohols would volatilize or degrade. Incorporating this compound as a precursor for ether or ester derivatives can enhance the thermal stability and operational lifespan of synthetic lubricants and polymeric coatings, as described in patent literature for similar bicycloalkyl ethers [1]. This directly addresses procurement needs for materials that minimize outgassing and maintain performance in demanding thermal environments.

Chiral Ligands, Auxiliaries, and Catalysts

The compound's rigid, symmetric, and highly sterically hindered architecture positions it as a valuable scaffold in asymmetric synthesis. The central hydroxyl group, protected by two bulky norbornane cages, provides a unique environment for exploring novel chiral auxiliaries and ligands. Researchers can derivatize this central alcohol to create catalysts with a well-defined, chiral pocket that imparts high stereocontrol in reactions. This application is supported by the precedent of using structurally analogous fenchone- and camphor-derived bis-bicyclic alcohols as effective chiral auxiliaries [2]. Selecting this specific compound offers a distinct geometric and steric profile compared to the more planar, less-hindered camphor or pinene derivatives.

Conformationally Restricted Bioactive Molecules & Fragrances

The bis-norbornane framework serves as a highly rigid, non-planar core for developing novel pharmaceuticals or specialty fragrance ingredients. The introduction of a 'cage-like' structural element can significantly alter the pharmacokinetic properties of a drug candidate or the sensory perception of a fragrance. The target compound's dual bicyclic system offers a unique degree of three-dimensionality and lipophilicity compared to simpler mono-norbornyl building blocks. Its utility is demonstrated by the commercial availability of related bis-norbornyl derivatives for use as intermediates in the synthesis of specialized chemicals . This application is predicated on the compound's ability to impart distinct physicochemical and conformational properties to derived molecules.

Application
Selection Property
Validation Focus
High-temperature polymer & lubricant additives
Low volatility & thermal stability
Volatility and thermal degradation testing
Asymmetric synthesis scaffolds
Steric bulk & conformational rigidity
Stereoselectivity & catalytic performance
Conformationally restricted molecular cores
Rigid non-planar framework
Conformational & bioassay studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-bicyclo(2.2.1)hept-1-YL-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.